molecular formula C20H15BrClNO5S2 B11623487 [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11623487
M. Wt: 528.8 g/mol
InChI Key: WWWTWTCDLRPTDD-REZTVBANSA-N
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Description

[(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Core: The initial step often involves the reaction of a suitable aldehyde with a thiosemicarbazide to form a thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Methoxylation and Chlorobenzylation: The methoxy and chlorobenzyl groups are introduced via nucleophilic substitution reactions. Methoxylation can be performed using methanol and a base, while chlorobenzylation typically involves the reaction of the compound with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product. This step often requires careful control of temperature and pH to ensure the correct configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) can be used under controlled conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazolidinone core is known for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use in developing new drugs that can target specific diseases with high efficacy and low toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • [(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

The uniqueness of [(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and methoxy groups, along with the chlorobenzyl ether, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H15BrClNO5S2

Molecular Weight

528.8 g/mol

IUPAC Name

2-[(5E)-5-[[2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C20H15BrClNO5S2/c1-27-15-6-12(7-17-19(26)23(9-18(24)25)20(29)30-17)14(21)8-16(15)28-10-11-2-4-13(22)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b17-7+

InChI Key

WWWTWTCDLRPTDD-REZTVBANSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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